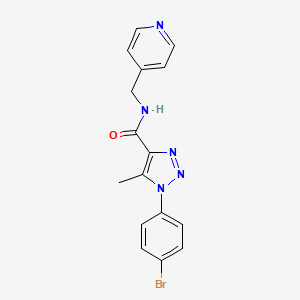![molecular formula C15H13ClN4O4 B12489995 ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B12489995.png)
ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyrrolidinone ring, and a chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidinone intermediate with a chlorobenzene derivative in the presence of a base.
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, commonly known as the Huisgen cycloaddition. This involves reacting an azide with an alkyne in the presence of a copper catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: A simple triazole compound with various applications in medicinal chemistry.
1,2,4-Triazole: Another triazole isomer with different chemical properties and applications.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group, which exhibit similar chemical reactivity.
The uniqueness of ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1,2,3-triazole-4-carboxylate lies in its combined structural features, which confer specific chemical and biological properties not found in simpler triazole derivatives.
Propiedades
Fórmula molecular |
C15H13ClN4O4 |
|---|---|
Peso molecular |
348.74 g/mol |
Nombre IUPAC |
ethyl 1-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C15H13ClN4O4/c1-2-24-15(23)11-8-19(18-17-11)12-7-13(21)20(14(12)22)10-5-3-4-9(16)6-10/h3-6,8,12H,2,7H2,1H3 |
Clave InChI |
BYYWYGFOATZUJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN(N=N1)C2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[11-(2-piperidin-1-ylacetyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate](/img/structure/B12489915.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489916.png)
![N-[1-Butyl-3-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-benzenesulfonamide](/img/structure/B12489921.png)
methanone](/img/structure/B12489923.png)

![2-[(5-benzyl-4-methyl-1H-imidazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12489942.png)

![2-({4-[Benzyl(methyl)amino]piperidin-1-yl}methyl)-4-bromophenol](/img/structure/B12489946.png)
![9-[2-(piperidin-1-yl)ethyl]-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B12489953.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12489957.png)
![2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12489972.png)
![N-({5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12489973.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B12489983.png)
![5-Methyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-phenylthiophene-3-carboxamide](/img/structure/B12489987.png)
